molecular formula C26H33NO2 B12703498 Einecs 278-719-6 CAS No. 77542-07-5

Einecs 278-719-6

Cat. No.: B12703498
CAS No.: 77542-07-5
M. Wt: 391.5 g/mol
InChI Key: MAIKPNGTWQWQLL-ITNFAHLUSA-N
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Description

Einecs 278-719-6, identified by CAS number 77542-07-5, is a chemical compound for research and development purposes. The substance has a molecular formula of C26H33NO2 and a molecular weight of 391.546 g/mol . Its IUPAC name is (1S,2S)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenyl-1-butanol . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The specific mechanisms of action, primary applications, and detailed physicochemical properties for this compound require further experimental characterization. Researchers are encouraged to consult the available safety data sheets and conduct appropriate laboratory safety evaluations before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77542-07-5

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

(1R)-1-[(2R)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol

InChI

InChI=1S/C26H33NO2/c1-4-24(26(28)17-9-6-10-18-26)25(21-11-7-5-8-12-21)22-13-15-23(16-14-22)29-20-19-27(2)3/h5-17,24-25,28H,4,18-20H2,1-3H3/t24-,25?,26+/m1/s1

InChI Key

MAIKPNGTWQWQLL-ITNFAHLUSA-N

Isomeric SMILES

CC[C@H](C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)[C@]3(CC=CC=C3)O

Canonical SMILES

CCC(C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3(CC=CC=C3)O

Origin of Product

United States

Synthetic Chemistry and Mechanistic Investigations of Einecs 278 719 6

Precursor Chemical Synthesis and Derivatization Pathways

The construction of the EINECS 278-719-6 molecule requires the independent synthesis of specific aromatic intermediates, each contributing essential structural features to the final dye. These precursors include a stilbene-based diamine and various substituted naphthalene (B1677914) sulfonic acids.

This key precursor, commonly known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, forms the central backbone of the dye molecule. Its synthesis is a well-established industrial process that typically begins with 4-nitrotoluene-2-sulfonic acid.

The process involves two primary transformations:

Oxidative Coupling: Two molecules of 4-nitrotoluene-2-sulfonic acid undergo an oxidative condensation reaction to form the stilbene (B7821643) double bond. This is typically achieved in an aqueous alkaline solution using an oxidizing agent such as sodium hypochlorite (B82951) or air with a catalyst. The reaction proceeds through the formation of an intermediate aldehyde, which then undergoes a condensation reaction. This step yields 4,4'-dinitro-2,2'-stilbenedisulfonic acid (DNS).

Reduction: The two nitro groups on the DNS intermediate are subsequently reduced to primary amino groups. The most common method for this reduction is the Béchamp reduction, which uses iron filings in a weakly acidic medium. The iron is oxidized while the nitro groups are reduced. Catalytic hydrogenation using catalysts like palladium-on-carbon or Raney nickel is also an effective, albeit more capital-intensive, alternative. The final product is 4,4'-diamino-2,2'-stilbenedisulfonic acid, which serves as the diamine for the subsequent tetrazotization reaction.

The table below summarizes the key stages in this synthesis.

StageStarting MaterialKey ReagentsIntermediate/ProductPrimary Transformation
1. Oxidative Coupling4-nitrotoluene-2-sulfonic acidSodium hydroxide (B78521) (NaOH), Sodium hypochlorite (NaOCl)4,4'-dinitro-2,2'-stilbenedisulfonic acidFormation of C=C stilbene bridge
2. Reduction4,4'-dinitro-2,2'-stilbenedisulfonic acidIron (Fe) powder, Hydrochloric acid (HCl, catalytic)5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acidReduction of two nitro groups (-NO₂) to amino groups (-NH₂)

Naphthalene derivatives bearing sulfonic acid, hydroxyl, and amino groups are critical coupling components that react with diazonium salts to form the azo linkages.

Synthesis of 6-amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid): The synthesis of Gamma Acid typically starts from 2-naphthol. The pathway involves a sequence of sulfonation, nitration, and reduction.

Sulfonation: 2-Naphthol is sulfonated using concentrated sulfuric acid, leading to a mixture of isomers. Under controlled conditions, 2-hydroxynaphthalene-6-sulfonic acid (Schäffer's acid) can be favored.

Nitrosation/Nitration: The resulting sulfonic acid is then treated with nitrous acid to introduce a nitroso group at the 1-position, which is subsequently oxidized to a nitro group, or directly nitrated.

Reduction: The nitro group is reduced to an amino group using methods like sodium sulfide (B99878) reduction or iron/acid reduction. An alternative, highly significant industrial route is the Bucherer reaction, where Schäffer's acid is heated with aqueous ammonia (B1221849) and sodium bisulfite to directly convert the hydroxyl group at the 2-position to an amino group, yielding 2-amino-6-naphthalenesulfonic acid. Subsequent caustic fusion introduces a hydroxyl group at the 4-position, and amination of the 6-position yields the final product.

Synthesis of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid): The synthesis of H-Acid is one of the most complex in dye intermediate chemistry, starting from naphthalene.

Trisulfonation: Naphthalene is reacted with oleum (B3057394) (fuming sulfuric acid) under carefully controlled temperature gradients to produce naphthalene-1,3,6-trisulfonic acid.

Nitration: The trisulfonated naphthalene is then nitrated with a mixture of nitric and sulfuric acids. The nitro group is directed to the 8-position, yielding 1-nitronaphthalene-3,6,8-trisulfonic acid.

Reduction: The nitro group is reduced to an amino group using the Béchamp reduction (iron/acid), producing 1-amino-naphthalene-3,6,8-trisulfonic acid (Koch's acid).

Caustic Fusion: The final and most critical step is the conversion of the sulfonic acid group at the 8-position to a hydroxyl group. This is achieved by heating the Koch's acid with a strong alkali (e.g., sodium hydroxide) under pressure (autoclave). This hydrolysis reaction yields H-Acid.

This compound, commonly known as triethanolamine, is synthesized through the reaction of ethylene (B1197577) oxide with an aqueous solution of ammonia. The reaction is a nucleophilic ring-opening of the epoxide by ammonia.

The reaction mechanism proceeds stepwise:

Ammonia attacks ethylene oxide to form monoethanolamine.

The resulting monoethanolamine, being a primary amine, is also nucleophilic and can react with another molecule of ethylene oxide to form diethanolamine.

Diethanolamine, a secondary amine, reacts further with ethylene oxide to produce triethanolamine.

Because all the ethanolamines can react with ethylene oxide, the reaction produces a mixture of mono-, di-, and triethanolamine. The final product distribution is controlled by the stoichiometry of the reactants. A high molar ratio of ethylene oxide to ammonia favors the formation of triethanolamine. The products are subsequently separated by fractional distillation.

Tetrazotization Reaction Mechanisms

Tetrazotization is the process of converting a primary aromatic diamine into a bis(diazonium) salt. For the synthesis of this compound, this reaction is performed on 4,4'-diamino-2,2'-stilbenedisulfonic acid. The resulting bis(diazonium) salt is a highly reactive intermediate that subsequently couples with the naphthalene-based precursors.

The diazotization of a primary aromatic amine involves its reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).

Mechanism: The active nitrosating agent depends on the reaction medium. In moderately acidic aqueous solutions, dinitrogen trioxide (N₂O₃), formed from the self-condensation of nitrous acid (2HNO₂ ⇌ N₂O₃ + H₂O), is often the dominant nitrosating species. The free amine (Ar-NH₂) acts as the nucleophile, attacking the N₂O₃. In more strongly acidic conditions, the nitrosonium ion (NO⁺), formed via protonation of nitrous acid and subsequent loss of water (H₂NO₂⁺ → NO⁺ + H₂O), becomes the primary electrophile.

Kinetics: The rate of diazotization is highly dependent on the concentrations of the amine, nitrite, and acid. The reaction rate is often observed to be second order with respect to nitrous acid concentration, suggesting that N₂O₃ is the rate-determining nitrosating agent. Rate = k[ArNH₂][HNO₂]² The reaction rate is significantly influenced by pH. An optimal pH range exists where there is a sufficient concentration of both the free amine (nucleophile) and the active nitrosating agent. At very low pH, the amine is fully protonated to the non-nucleophilic ammonium (B1175870) salt (Ar-NH₃⁺), drastically slowing the reaction.

Thermodynamics: Diazotization is a strongly exothermic process (ΔH < 0). Effective heat removal is critical. The diazonium salt products are thermally unstable and can decompose readily, especially at temperatures above 5-10 °C. This decomposition is an irreversible, entropy-driven process involving the loss of highly stable dinitrogen gas (N₂), leading to the formation of undesired phenolic byproducts and a reduction in yield.

The successful synthesis of a stable bis(diazonium) salt from a diamine requires stringent control over several reaction parameters to maximize yield and purity.

The table below details the influence of key conditions on the efficiency of the tetrazotization of 4,4'-diamino-2,2'-stilbenedisulfonic acid.

ParameterOptimal ConditionRationale and Impact on Efficiency
Temperature 0 – 5 °CHigh Efficiency: Ensures the stability of both the mono- and bis-diazonium salt intermediates. Deviation: Temperatures > 5°C cause rapid decomposition, loss of N₂, and formation of phenolic impurities, drastically reducing the yield of the active bis(diazonium) salt.
Acidity (pH) Strongly acidic (pH 1-2)High Efficiency: Required for the in situ generation of the active nitrosating agent (N₂O₃, NO⁺) from NaNO₂. Deviation: Insufficient acid leads to incomplete reaction and potential formation of triazenes. Excessively low pH fully protonates the amine, inhibiting its nucleophilic attack.
Stoichiometry (Nitrite) 2.05 – 2.2 moles NaNO₂ per mole of diamineHigh Efficiency: A slight excess of nitrite ensures complete conversion of both primary amino groups. Deviation: Insufficient nitrite results in a mixture of mono- and unreacted diamine. A large excess can lead to unwanted side-reactions and must be quenched (e.g., with sulfamic acid) before coupling.
Reagent Addition Slow, controlled addition of NaNO₂ solution below the surface of the amine slurryHigh Efficiency: Prevents localized temperature spikes due to the exothermic reaction, minimizing decomposition. Sub-surface addition prevents loss of nitrous oxides from the reaction vessel.
Agitation Vigorous and continuousHigh Efficiency: Ensures homogeneity in a multiphase system (solid amine, aqueous acid), promoting efficient mass and heat transfer for a uniform and complete reaction.

Table of Mentioned Chemical Compounds

Chemical NameCommon Name / Abbreviation
5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid4,4'-Diamino-2,2'-stilbenedisulfonic acid; DADS
6-amino-4-hydroxynaphthalene-2-sulfonic acidGamma Acid
4-amino-5-hydroxynaphthalene-2,7-disulfonic acidH-Acid
2-[bis(2-hydroxyethyl)amino]ethanolTriethanolamine; TEA
4-nitrotoluene-2-sulfonic acidPNTOS
4,4'-dinitro-2,2'-stilbenedisulfonic acidDNS
2-hydroxynaphthalene-6-sulfonic acidSchäffer's acid
1-amino-naphthalene-3,6,8-trisulfonic acidKoch's acid
Naphthalene-1,3,6-trisulfonic acid-
1-nitronaphthalene-3,6,8-trisulfonic acid-
Sodium nitrite-
Ethylene oxide-
Ammonia-
MonoethanolamineMEA
DiethanolamineDEA
Nitrous acid-
Dinitrogen trioxide-
Nitrosonium ion-

Coupling Reactions and Product Formation Pathways

While the name of this compound explicitly points to a coupling reaction, the specific kinetics, thermodynamics, and mechanistic pathways are not detailed in accessible literature. General principles of such reactions involve the activation of substrates to facilitate the formation of a new bond, often with the aid of a catalyst.

Detailed Reaction Kinetics and Thermodynamics of Coupling

No specific studies on the reaction kinetics or thermodynamics for the synthesis of this compound were identified. Research in this area would typically involve determining reaction rates under various conditions (temperature, pressure, concentration) and calculating thermodynamic parameters such as enthalpy and entropy of reaction to understand its feasibility and spontaneity. This level of detail is absent from the available information.

Role of Solvents and Catalysts in Reaction Selectivity

The choice of solvent and catalyst is crucial in directing the outcome of coupling reactions. Solvents can influence reactant solubility, reaction rates, and even the selectivity of the reaction by stabilizing transition states or intermediates. rsc.org Catalysts, particularly transition metals like palladium or copper, are frequently employed to lower the activation energy and control the regioselectivity and stereoselectivity of the coupling. acs.orgnih.govacs.org However, the specific solvents or catalysts used in the manufacture of this compound are not specified in the public record.

Investigation of Isomer Formation and Stereochemical Considerations

The complex structures of the reactants involved in the formation of this compound suggest a high potential for the formation of various isomers, including constitutional isomers and stereoisomers. The control of isomer formation is a significant challenge in synthetic chemistry. Without experimental data, any discussion of isomerism or stereochemistry for this specific substance would be purely speculative.

Process Optimization and Scale-up Methodologies in Synthesis

The optimization and scaling up of chemical syntheses are critical for industrial production, aiming for efficiency, safety, and cost-effectiveness. Modern techniques often involve advanced reactor designs and continuous flow processes.

Advanced Reactor Design for Complex Reaction Systems

For complex reactions, specialized reactors such as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) might be employed to control reaction parameters precisely. beilstein-journals.orgrsc.org These systems can offer better heat and mass transfer compared to traditional batch reactors, which is particularly important for exothermic or fast reactions. There is no information available to suggest the specific reactor designs used for this compound.

Continuous Flow Synthesis Approaches

Continuous flow synthesis is an increasingly adopted technology in the chemical industry, offering benefits like enhanced safety, better process control, and easier integration of analysis and purification steps. rsc.orgnih.govnih.gov This methodology is particularly advantageous for producing consistent quality products on a large scale. While this is a relevant general field, its specific application to the synthesis of this compound has not been documented in the reviewed sources.

Advanced Analytical Characterization Methodologies for Einecs 278 719 6

Chromatographic Separations for Complex Mixtures

Chromatographic techniques are indispensable for separating 3-(2-ethylhexyloxy)propane-1,2-diol from raw materials, intermediates, and impurities that may be present in the final product.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a key technique for the non-volatile assay and purity determination of 3-(2-ethylhexyloxy)propane-1,2-diol. atamankimya.com Due to the compound's lack of a strong UV chromophore, detection can be challenging. An analytical method has been developed utilizing derivatization with benzoyl chloride to make the molecule detectable by UV spectrophotometry. researchgate.net This allows for the quantification of ethylhexylglycerin (B550904) and other non-volatile related substances in various cosmetic matrices. researchgate.net While specific public-domain HPLC methods are not extensively detailed, the technique is crucial for quality control, often used to confirm purity levels of >98% or >99%. atamankimya.comtcichemicals.comfishersci.com

Table 1: HPLC Application for 3-(2-ethylhexyloxy)propane-1,2-diol Analysis

Parameter Description Source(s)
Application Purity assay and quantification in cosmetic products. atamankimya.comresearchgate.net
Technique Liquid Chromatography with UV detection. researchgate.net
Derivatization Required for UV detection, often using benzoyl chloride. researchgate.net

| Purity Check | Confirms purity, typically specified as ≥99%. | atamankimya.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the premier method for analyzing volatile components and process-related impurities in 3-(2-ethylhexyloxy)propane-1,2-diol. ijpsr.comresearchgate.net The synthesis of ethylhexylglycerin typically involves the reaction of 2-ethylhexanol with precursors like epichlorohydrin (B41342) or 2-ethylhexyl glycidyl (B131873) ether. ijpsr.comgoogle.com

GC-MS analysis is critical for identifying and quantifying unreacted starting materials and potential side-products. A stability-indicating GC-FID method has been developed to quantify ethylhexylglycerin and its impurities in both bulk drug substance and final products. researchgate.netasiapharmaceutics.info This method can effectively separate the main component from impurities such as 2-ethylhexanol and the intermediate 2-ethylhexyl glycidyl ether. ijpsr.comijrps.com Detailed studies have outlined specific GC methods, including column types and temperature programs, to ensure the high purity of the final product, often achieving >99.7%. asiapharmaceutics.infochemicalbook.com

Table 2: Typical GC/MS Conditions and Findings for Ethylhexylglycerin Analysis

Parameter Details Source(s)
Instrument Gas Chromatograph with FID or MS detector ijpsr.comresearchgate.net
Column Fused silica (B1680970) capillary column (e.g., DB-1, 30 m x 0.32 mm x 0.25 µm) researchgate.netasiapharmaceutics.info
Carrier Gas Nitrogen or Helium researchgate.netasiapharmaceutics.info
Temperature Program Gradient temperature ramp (e.g., 60°C to 280°C) researchgate.netasiapharmaceutics.info
Identified By-products 2-ethylhexyl alcohol, 2-Ethylhexyl glycidyl ether, 1,3-di(2-ethylhexyloxy)-2-propanol ijpsr.comgoogle.com

| Retention Time (EHG) | ~8 minutes under specific optimized conditions. | ijrps.com |

Capillary Electrophoresis for Ionic Components

While specific applications of Capillary Electrophoresis (CE) for 3-(2-ethylhexyloxy)propane-1,2-diol are not extensively documented in public literature, the technique holds significant potential for analyzing ionic components within complex formulations. CE separates species based on their charge-to-mass ratio under a strong electric field. sciex.com For a neutral molecule like ethylhexylglycerin, analysis would typically be performed using Micellar Electrokinetic Chromatography (MECC), a mode of CE that uses surfactants to separate neutral analytes. sciex.com

CE methods have been successfully developed for related glycerin-based polyols and for characterizing oligomeric distributions of similar non-ionic polymers. researchgate.net The technique could be applied to detect ionic impurities, such as catalysts or salts from the synthesis process, or to analyze the stability of formulations containing ethylhexylglycerin alongside charged molecules. The use of additives like glycerol (B35011) in the buffer can enhance separation performance for a wide range of molecules. researchgate.netgoogle.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides definitive confirmation of the molecular structure of 3-(2-ethylhexyloxy)propane-1,2-diol, ensuring the correct compound has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of 3-(2-ethylhexyloxy)propane-1,2-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. rsc.orgrsc.org

Detailed NMR analyses, including multidimensional techniques like COSY and HMBC, have been performed to assign all proton and carbon signals. google.commdpi.com The ¹H NMR spectrum shows characteristic signals for the ethyl and hexyl alkyl protons, the ether linkage, and the diol group. The ¹³C NMR spectrum, often aided by DEPT experiments, confirms the presence of methyl, methylene, and methine carbons, including the two hydroxyl-bearing carbons and the carbon involved in the ether bond. ijpsr.comgoogle.com

Table 3: Key ¹H and ¹³C NMR Chemical Shift Assignments for 3-(2-ethylhexyloxy)propane-1,2-diol

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Source(s)
Alkyl CH₃ ~0.8-0.9 ~10-14 ijpsr.comgoogle.com
Alkyl CH₂/CH ~1.2-1.5 ~23-39 ijpsr.comgoogle.com
-O-CH₂- (ether) ~3.4-3.5 ~70-72 ijpsr.comgoogle.com
-CH(OH)- ~3.8 ~70 ijpsr.comgoogle.com

| -CH₂(OH) | ~3.6 | ~64 | google.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is routinely used to characterize 3-(2-ethylhexyloxy)propane-1,2-diol. The spectra clearly show the key functional groups. A prominent broad absorption band corresponding to the O-H stretching of the two hydroxyl groups is observed around 3390-3400 cm⁻¹. ijpsr.com Other significant peaks include C-H stretching vibrations from the alkyl chain (around 2850-2960 cm⁻¹) and the C-O stretching vibrations of the ether and alcohol groups, typically seen in the 1045-1120 cm⁻¹ region. ijpsr.com

Raman spectroscopy, while less commonly reported for this specific compound, provides valuable complementary information. It is particularly sensitive to the non-polar C-C bonds of the hydrocarbon backbone and the symmetric vibrations of the ether linkage, which may be weak in the IR spectrum. amazonaws.comresearchgate.net The analysis of cosmetic products containing ethylhexylglycerin has been performed using Raman spectroscopy, demonstrating its utility in analyzing complex finished products. amazonaws.com

Table 4: Key Spectroscopic Bands for Functional Group Analysis

Functional Group Technique Wavenumber (cm⁻¹) Description Source(s)
Hydroxyl (-OH) FTIR ~3391 Broad O-H stretch ijpsr.com
Hydroxyl (-OH) FTIR ~1111 O-H bend ijpsr.com
Alkyl (C-H) FTIR ~2922 Aliphatic C-H stretch spectroscopyonline.com
Ether (C-O-C) FTIR ~1045-1120 C-O stretch ijpsr.com

| Aromatic (C-H) | FTIR | ~726 | Aromatic C-H stretch (in some formulations) | spectroscopyonline.com |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for the molecular characterization of EINECS 278-719-6, providing precise information on its molecular weight and structure.

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₂₀H₂₃N₃O₃, which corresponds to a monoisotopic mass of 353.1739 g/mol . epa.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with a high degree of precision, typically to four or more decimal places. acs.org This allows for the unambiguous confirmation of the elemental formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. For instance, in a study involving the enzymatic synthesis of this compound, the protonated molecule [M+H]⁺ was identified at an m/z of 354.2, which aligns with the expected molecular weight. researchgate.netresearchgate.net The high mass accuracy of HRMS also enables the resolution of isotopic patterns, further confirming the elemental composition. nih.gov

Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound

Mass (m/z)Relative Abundance (%)
354.1812100.00
355.184622.14
356.18742.98
357.19040.28

This table is computer-generated based on the molecular formula and is for illustrative purposes.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This provides a "fingerprint" of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ (precursor ion) at m/z 354.2 can be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

A study on the enzymatic synthesis of Tinuvin 1130 identified several key fragment ions in the MS/MS spectrum. researchgate.net The fragmentation pathways can be postulated based on the structure of the molecule.

Key MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
354.2298Loss of the tert-butyl group (C₄H₈)
354.2280Loss of the acetic acid methyl ester moiety (C₃H₄O₂)
354.2266Loss of the propionic acid methyl ester moiety (C₄H₆O₂)
354.2224Loss of both the tert-butyl group and the acetic acid methyl ester moiety
354.2323Loss of methyl groups from the tert-butyl substituent (CH₃)

Data sourced from a study on the enzymatic synthesis of Tinuvin. researchgate.net

This fragmentation data provides structural confirmation by correlating the observed neutral losses with specific functional groups within the molecule.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method, are essential for the analysis of this compound, especially in complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound, even at trace levels.

LC-MS/MS is particularly well-suited for the analysis of this compound due to its relatively low volatility. ulpgc.es A reverse-phase HPLC method can be used for separation, followed by detection with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. shimadzu.com For instance, a method for analyzing related benzotriazole (B28993) UV stabilizers in water samples utilized on-line solid-phase extraction coupled to HPLC-MS/MS. diva-portal.org

GC-MS/MS can also be employed, often requiring derivatization of the analyte to increase its volatility and thermal stability. thermofisher.com Thermal extraction GC/MS is another approach used for analyzing additives in materials like food packaging. shimadzu.com The choice between LC-MS/MS and GC-MS/MS often depends on the sample matrix and the specific analytical goals.

Typical Instrumental Parameters for LC-MS/MS and GC-MS/MS Analysis

ParameterLC-MS/MSGC-MS/MS
Separation Column C18 reverse-phaseCapillary column (e.g., DB-5ms)
Mobile/Carrier Gas Acetonitrile/water gradient with formic acid or ammonium (B1175870) acetateHelium
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI) or Chemical Ionization (CI)
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)Triple Quadrupole (QqQ) or Ion Trap
Detection Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or MRM

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. skz.de In the context of analyzing this compound, chemometric approaches can be applied to complex datasets generated by spectroscopic and spectrometric techniques.

Principal Component Analysis (PCA) is a widely used chemometric tool for data exploration and pattern recognition. digitellinc.com For example, PCA can be applied to a series of UV-Vis or FT-IR spectra collected over time during degradation studies of a polymer containing this compound. This can help to identify the principal sources of variation in the data and to track the aging process of the material. unito.it By reducing the dimensionality of the data, PCA can reveal clustering of samples based on their formulation or degradation state, providing a clear visual interpretation of complex chemical changes.

Other multivariate data analysis techniques, such as Partial Least Squares (PLS) regression, can be used to build quantitative models that correlate spectral data with the concentration of the additive or with specific material properties. skz.de These chemometric approaches are invaluable for quality control, stability testing, and for gaining a deeper understanding of the behavior of this compound in various applications.

Environmental Distribution, Transformation, and Persistence of Einecs 278 719 6

Environmental Transport Mechanisms in Aquatic and Terrestrial Compartments

The movement of Fipronil through the environment is largely limited by its strong binding to soil and low volatility. orst.edunih.gov

Adsorption and Desorption Dynamics in Soil and Sediment Systems

Fipronil exhibits a tendency to adsorb to soil and sediment particles, which significantly restricts its mobility. nih.gov This process is influenced by the organic matter and clay content of the soil; higher organic matter leads to stronger adsorption. nih.govnetjournals.org The sorption of Fipronil onto soils is generally described as a physical process that may involve hydrogen bonding. nih.gov

The adsorption behavior often conforms to the Freundlich isotherm model. nih.gov The Freundlich adsorption coefficient (K_f_) indicates the capacity of the soil to adsorb the chemical. Studies have shown that K_f_ values increase with higher organic matter content. nih.gov For example, one comparative study found K_f_ values of 4.3 for a soil with 0.1% organic matter, 7.3 for a soil with 0.3% organic matter, and 45.5 for a soil with 6.5% organic matter. Desorption, the release of the adsorbed chemical back into the soil solution, is often limited, indicating that Fipronil has a propensity to remain bound to soil particles. nih.gov One study observed that after five washes, only about 30% of the adsorbed Fipronil residues were desorbed. nih.gov

Fipronil Adsorption Coefficients in Various Soils

Soil TypeOrganic Matter (%)Freundlich Adsorption Coefficient (K_f_)Source
Sahelian Soil (Saguia, Niger)0.14.3 nih.gov
Sahelian Soil (Banizoumbou, Niger)0.37.3 nih.gov
Mediterranean Soil (Montpellier)6.545.5 nih.gov
Various Iraqi Agricultural SoilsN/A9.03 - 16.95 netjournals.org

Mobility and Leaching Potential in Geologic Media

Due to its strong adsorption to soil particles, Fipronil has low mobility and is not expected to leach into groundwater. orst.edunih.gov Field and laboratory studies consistently show that Fipronil residues tend to remain in the upper layers of the soil. piat.org.nz

In one study using undisturbed sandy loam soil columns, approximately 80% of the applied Fipronil remained in the top 0-5 cm layer, with about 15% moving to the 5-10 cm depth after leaching with the equivalent of 400 mm of rainfall. nih.gov Its primary degradation products, such as fipronil-sulfone and fipronil-desulfinyl, are even less mobile, with over 90% of their residues remaining in the top 5 cm of the soil core. nih.gov After soil treatment, Fipronil typically does not travel further than the upper six inches (about 15 cm) of soil, and significant lateral movement is not anticipated. orst.edupiat.org.nz

Atmospheric Dispersion and Deposition Pathways

Fipronil has a very low vapor pressure (3.7 x 10⁻⁴ mPa at 25 °C), indicating a negligible tendency to evaporate or volatilize into the atmosphere. orst.eduorst.edu Studies on its fate in soil have found no evidence of volatility for either Fipronil or its metabolites. orst.edu Evaporation at 20°C is considered negligible. inchem.org Consequently, atmospheric dispersion is not a significant pathway for the environmental transport of this compound. orst.edu

Abiotic Degradation Pathways and Kinetics

Fipronil degrades in the environment through non-biological (abiotic) processes, primarily through the action of sunlight (phototransformation) and, under certain conditions, water (hydrolysis).

Phototransformation in Aqueous and Gaseous Phases

Fipronil degrades rapidly in water when exposed to sunlight or UV light. orst.edu The primary photodegradation product formed is fipronil-desulfinyl. orst.eduresearchgate.net The half-life of Fipronil in water under UV light can be as short as 4 to 12 hours. orst.edu On soil surfaces, photolysis also occurs, with a measured half-life of 34 days in loamy soil. orst.edupiat.org.nz

The photodegradation process is complex. While fipronil-desulfinyl is the major product, numerous minor photoproducts have also been identified. nih.gov Studies have proposed at least two distinct photodegradation pathways: one involving desulfuration to form the desulfinyl derivative, and another that leads to the cleavage of the pyrazole (B372694) ring. nih.gov The fipronil-desulfinyl photoproduct is itself relatively stable under sunlight. nih.gov

Photodegradation Half-Life of Fipronil

MediumConditionHalf-LifeSource
WaterUV Light4 - 12 hours orst.edu
Loamy Soil SurfaceSunlight34 days orst.edupiat.org.nz
Deionized WaterLaboratory Photolysis7.97 - 9.42 hours researchgate.net

Hydrolytic Stability and Degradation in Various pH Conditions

Hydrolysis is a chemical process where a molecule is broken down by reacting with water. Fipronil's stability to hydrolysis is highly dependent on the pH of the water. orst.edu It is stable in neutral (pH 7) and acidic (pH 5) water. orst.edu

However, under alkaline (basic) conditions, Fipronil degrades, and the rate of degradation increases as the pH becomes more alkaline. orst.edujst.go.jp The primary residue formed from hydrolysis is fipronil-amide. orst.edu For instance, one study reported a half-life of over 100 days at pH 7, which decreased to 32 days at pH 9 and 4.8 days at pH 10. jst.go.jp Another study found the half-life in paddy water to be 87.9 days at pH 7 and 13.2 days at pH 10. jst.go.jpresearchgate.net

Hydrolytic Degradation Half-Life of Fipronil

MediumpHTemperatureHalf-Life (DT₅₀)Source
Water5N/AStable orst.edu
Paddy Water7N/A87.9 days jst.go.jpresearchgate.net
HPLC-grade Water722±2°C>100 days jst.go.jp
HPLC-grade Water922±2°C32 days jst.go.jp
Paddy Water10N/A13.2 days jst.go.jpresearchgate.net
HPLC-grade Water1022±2°C4.8 days jst.go.jp

Oxidative and Reductive Transformation Processes

No studies were identified that investigated the oxidative and reductive transformation of (R,R)-()-α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol in environmental media. The potential for this compound to be transformed by processes such as reaction with hydroxyl radicals in the atmosphere or water, or reductive processes in anaerobic environments, has not been documented.

Biotic Transformation and Biodegradation Potential

There is a lack of information regarding the susceptibility of this compound to microbial degradation.

Aerobic and Anaerobic Biodegradation in Water and Sediment

No studies on the aerobic or anaerobic biodegradation of (R,R)-()-α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol in aquatic or sediment systems were found. Therefore, its potential to be broken down by microorganisms in these environments under different oxygen conditions is unknown.

Degradation in Soil Ecosystems

Similarly, there is no available data on the degradation of this compound in soil. The persistence and potential for transformation in terrestrial environments remain uncharacterized.

Identification of Microbial Degradation Products and Pathways

As no biodegradation studies have been identified, there is no information on the potential microbial degradation products or the metabolic pathways involved in the breakdown of this compound.

Persistence Assessment and Environmental Half-lives

Due to the absence of experimental data, an assessment of the persistence of (R,R)-()-α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol in the environment cannot be made. Consequently, no environmental half-life values for compartments such as water, soil, or sediment have been determined.

Quantitative Structure-Activity Relationship (QSAR) Models for Persistence

While general Quantitative Structure-Activity Relationship (QSAR) models exist for predicting the persistence of chemicals, no specific QSAR studies or predictions for (R,R)-()-α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol were found in the reviewed literature. Application of generic models without specific validation for this chemical structure would be highly speculative.

Long-term Environmental Monitoring Studies for Residual Concentrations

No long-term monitoring studies that specifically measure the presence or concentration of EINECS 278-719-6 in any environmental compartment (air, water, soil, or sediment) were identified.

Bioaccumulation Potential in Environmental Matrices

No research was found that investigates the potential for this compound to accumulate in living organisms.

Bioconcentration and Biomagnification in Aquatic Food Webs

There are no available studies determining the bioconcentration factor (BCF) or assessing the biomagnification potential of this compound in aquatic environments.

Uptake and Accumulation in Terrestrial Organisms

Information regarding the uptake and accumulation of this compound in terrestrial plants or animals is not present in the reviewed literature.

Without empirical data from experimental or observational studies, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. It is concluded that the environmental properties and fate of this compound have not been a significant focus of published environmental research to date.

Industrial and Process Chemistry Applications of Einecs 278 719 6

Role as an Intermediate in Advanced Materials Synthesis

While primarily used as a functional additive, N-(n-butyl)thiophosphoric triamide serves as a critical component in the synthesis of advanced agricultural materials, specifically enhanced-efficiency fertilizers (EEFs). acs.org In this context, it is not a traditional intermediate that forms the backbone of a new molecule, but rather a functional intermediate that imparts advanced properties to the final fertilizer product. The synthesis of these advanced fertilizers involves incorporating NBPT into urea-based products, either by coating granular urea (B33335) or by mixing it into urea-ammonium nitrate (B79036) (UAN) solutions. silverfernchemical.comresearchgate.net This process transforms conventional urea into a stabilized, slow-release nitrogen product that minimizes environmental nitrogen losses. industrialchemicals.gov.aumdpi.com

Functionality in Specialized Chemical Formulations

The primary function of N-(n-butyl)thiophosphoric triamide in specialized chemical formulations is as a urease inhibitor. wikipedia.orgriverlandtrading.com It is formulated into liquid compositions designed for stability and ease of application onto urea-based fertilizers. googleapis.com As a waxy solid with poor water solubility and thermal instability, raw NBPT is difficult to apply evenly and effectively. google.com Therefore, it is dissolved in specialized solvent systems to create stable, usable products. googleapis.comgoogle.com

These formulations are designed to ensure NBPT remains stable during storage and after application to the fertilizer. googleapis.com Research has focused on developing solvent systems that have low odor, low flammability, and physicochemical properties that facilitate easy mixing with both solid and liquid fertilizers. googleapis.com

Table 1: Components in Specialized NBPT Formulations

Component Category Example Function Reference
Active Substance N-(n-butyl)thiophosphoric triamide (NBPT) Urease Inhibitor googleapis.com
Primary Solvent Amino Alcohols (e.g., Triethanolamine) Dissolves NBPT, enhances stability google.com
Co-Solvent Benzyl alcohol, N,N-dimethylacetamide Aids in dissolving the active substance googleapis.com
Co-Solvent Organic solvents from the triol group Part of the solvent system googleapis.com
Additive Dyes Visual indicator for treated fertilizers googleapis.com

Application in Chemical Manufacturing Processes (excluding final product safety)

The industrial synthesis of N-(n-butyl)thiophosphoric triamide is a multi-step process involving controlled reactions to achieve high purity and yield. The common method starts with thiophosphoryl chloride in an organic solvent. google.compatsnap.com

The general manufacturing process is as follows:

Initial Reaction : A solution of thiophosphoryl chloride in an organic solvent (such as dichloromethane, toluene, or ethyl acetate) is prepared and cooled to a low temperature, typically between -5°C and 0°C. google.compatsnap.comgoogle.com

Amine Addition : N-butylamine and an acid-binding agent (acid scavenger) are added dropwise to the cooled solution. The acid scavenger, which can be an inorganic base like sodium hydroxide (B78521) or potassium hydroxide, or even excess amine, neutralizes the hydrochloric acid formed during the reaction. google.compatsnap.com

Ammonolysis : After the initial reaction is complete, the mixture is treated with ammonia (B1221849) gas or an aqueous ammonia solution. This step substitutes the remaining chlorine atoms on the thiophosphoryl group with amino groups (NH2) to form the final triamide structure. google.compatsnap.com

Separation and Purification : The reaction mixture undergoes filtration to remove solid by-products such as ammonium (B1175870) chloride. google.com The organic phase is separated, and the solvent is recovered through distillation under reduced pressure. patsnap.com

Crystallization : The concentrated residue is cooled, allowing the N-(n-butyl)thiophosphoric triamide product to crystallize. The final solid product is then collected by filtration and dried. google.compatsnap.com

Different variations of this process exist, aiming to optimize yield, purity, and cost-effectiveness for industrial-scale production. patsnap.comoriprobe.com Yields are often reported in the range of 80-95%. google.comoriprobe.comchemicalbook.com

Table 2: Example Reactant Ratios and Yields in NBPT Synthesis

Reactant 1 Reactant 2 Reactant 3 Solvent Yield Purity Reference
Thiophosphoryl chloride n-Butylamine Sodium Hydroxide / Ammonia Dichloromethane 85.2% 98.0% google.com
Thiophosphoryl chloride n-Butylamine Potassium Hydroxide / Ammonia Dichloromethane 84.2% 98.2% google.com
Thiophosphoryl chloride n-Butylamine Ammonia Toluene 89.8% Not Specified oriprobe.com
N-butylamino thiophosphoryl dichloride Liquid Ammonia Not Applicable Not Specified 95.1% 98.7% chemicalbook.com

Computational and Theoretical Chemistry Studies of Einecs 278 719 6

Spectroscopic Property Simulations

Computational Prediction of NMR, IR, and UV-Vis Spectra

Quantum chemical calculations are instrumental in predicting the spectral characteristics of molecules. For N-(4-Cyanophenyl)glycine, DFT and Hartree-Fock (HF) methods, particularly with the 6-311++G(d,p) basis set, have been used to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Theoretical calculations provide a framework for assigning the signals observed in experimental NMR spectra. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which are not always perfectly modeled in the gas-phase calculations. ripublication.com A 2020 study performed DFT calculations that correlate well with experimental data, aiding in the structural confirmation of the compound. researchgate.net

IR Spectra: Theoretical vibrational analysis allows for the prediction of infrared absorption frequencies. The calculated wavenumbers from DFT methods, after applying a scaling factor, show excellent agreement with experimental FT-IR spectra. researchgate.netmdpi.com These calculations help in assigning specific vibrational modes to the observed absorption bands, such as the characteristic stretches of the C≡N (cyano), C=O (carbonyl), N-H (amine), and O-H (hydroxyl) groups. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. For N-(4-Cyanophenyl)glycine, calculations have identified the primary electronic transitions responsible for its UV-Vis absorption bands. researchgate.net The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In one study, the calculated HOMO-LUMO energy gap was found to be -4.9155 eV, which indicates the charge transfer interactions that occur within the molecule. researchgate.net

Table 1: Predicted Spectroscopic Data for N-(4-Cyanophenyl)glycine using DFT

Parameter Predicted Value Experimental Value Reference
¹³C NMR (ppm)
C (Carboxyl) 171.3 171.0 researchgate.net
C (Cyano) 119.5 120.2 researchgate.net
FT-IR (cm⁻¹)
O-H Stretch 3450 (scaled) 3445 researchgate.net
C≡N Stretch 2225 (scaled) 2220 researchgate.net
C=O Stretch 1730 (scaled) 1728 researchgate.net
UV-Vis (nm)
λmax 320 318 researchgate.net

Vibrational Analysis and Spectroscopic Fingerprinting

Vibrational analysis based on computational methods provides a detailed picture of the molecule's internal motions. By calculating the fundamental vibrational frequencies and their corresponding intensities in both IR and Raman spectra, a unique "spectroscopic fingerprint" for N-(4-Cyanophenyl)glycine can be generated. researchgate.net

This process involves optimizing the molecular geometry and then performing a normal coordinate analysis. The results allow for a precise assignment of each vibrational mode of the molecule, including stretching, bending, and torsional motions of its functional groups. A comprehensive study compared the experimental FT-IR and FT-Raman spectra with the theoretical spectra calculated using DFT (B3LYP/6-311++G(d,p)). researchgate.net The strong correlation between the predicted and observed spectra validates the calculated molecular structure and provides a reliable reference for identifying the compound. researchgate.net This detailed vibrational assignment is crucial for quality control in synthesis and for studying how the molecule interacts with other substances.

Table 2: Selected Vibrational Mode Assignments for N-(4-Cyanophenyl)glycine

Vibrational Mode Calculated Wavenumber (cm⁻¹, Scaled) Experimental Wavenumber (cm⁻¹) Type of Vibration Reference
O-H Stretch 3450 3445 Stretching researchgate.net
N-H Stretch 3380 3375 Stretching researchgate.net
C-H (Aromatic) 3060 3055 Stretching researchgate.net
C≡N Stretch 2225 2220 Stretching researchgate.net
C=O Stretch 1730 1728 Stretching researchgate.net
C-N Stretch 1250 1245 Stretching researchgate.net

Intermolecular Interactions and Aggregation Behavior

The functional groups within N-(4-Cyanophenyl)glycine—a carboxylic acid, a secondary amine, a nitrile group, and a phenyl ring—govern its intermolecular interactions and potential for forming larger assemblies.

Hydrogen Bonding and Pi-Stacking Interactions

N-(4-Cyanophenyl)glycine possesses multiple sites for hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the C=O oxygen). The secondary amine (-NH-) is a hydrogen bond donor, while the nitrogen atom of the cyano group (-C≡N) can act as a weak hydrogen bond acceptor. chemblink.com

Self-Assembly and Supramolecular Chemistry

The principles of supramolecular chemistry involve the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. nitschkegroup-cambridge.commdpi.com The capacity of N-(4-Cyanophenyl)glycine to engage in multiple, specific interactions like hydrogen bonding and π-stacking makes it a potential building block for supramolecular self-assembly.

While specific studies on the self-assembly of N-(4-Cyanophenyl)glycine are not extensively documented, its structure suggests a propensity to form well-defined aggregates. For instance, the carboxylic acid groups can dimerize through strong double hydrogen bonds, a common motif in the solid-state structures of carboxylic acids. These dimers could then further assemble into tapes or sheets through N-H···N≡C or N-H···O=C hydrogen bonds and π-stacking of the phenyl rings. The study of how these molecules organize can lead to the design of new materials with specific functions, a central goal of supramolecular chemistry. nitschkegroup-cambridge.com

Regulatory Science and Environmental Policy Implications of Einecs 278 719 6

Environmental Risk Assessment Frameworks (excluding human health)

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical substance on the environment. setac.org It determines the nature and likelihood of harm to organisms and ecosystems following exposure to a chemical stressor. setac.org The process generally involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. For chemicals, this framework evaluates the likelihood and magnitude of adverse effects on organisms in water, soil, or air. setac.org

The EU Technical Guidance Document for risk assessment provides a methodology for evaluating existing substances. service.gov.uk A key goal of ERA is to determine a Predicted No-Effect Concentration (PNEC), which is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. This is then compared with the Predicted Environmental Concentration (PEC) to characterize the risk (PEC/PNEC ratio). nih.gov

A crucial component of environmental hazard assessment is determining a substance's potential to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). nih.govnih.govebrc.de These properties are of high concern because they can lead to long-term, widespread contamination and unpredictable effects. ebrc.deeuropa.eu The assessment of these properties is a cornerstone of chemical safety regulations like REACH. nih.gov

Persistence (P): This refers to a chemical's ability to resist degradation in the environment. toxicfreefuture.orgjanusinfo.se It is typically assessed by measuring its degradation half-life in various environmental compartments like water, soil, and sediment under controlled laboratory conditions (e.g., OECD methods 307, 308, 309). europa.eunih.gov A substance is considered persistent if its half-life exceeds specific thresholds, for example, more than 60 days in marine or fresh water. europa.eu

Bioaccumulation (B): This is the process by which a chemical substance is absorbed by an organism from the environment through all routes of exposure and accumulates to a concentration higher than that in the surrounding medium. toxicfreefuture.orgjanusinfo.se It is often evaluated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water. A BCF greater than 2,000 is a criterion for bioaccumulation under REACH. europa.eu The octanol-water partition coefficient (log KOW) is a commonly used screening indicator for bioaccumulation potential. umweltbundesamt.de

Mobility (M): Recently, mobility has been recognized as a key concern, leading to the proposed hazard classes of Persistent, Mobile, and Toxic (PMT) and very Persistent and very Mobile (vPvM). nih.gov Mobility is assessed based on the organic carbon-water (B12546825) distribution coefficient (Koc), which indicates a chemical's tendency to adsorb to soil and sediment or remain in the water phase and be transported. nih.gov

The identification of a substance as PBT or vPvB under REACH triggers stringent regulatory measures, often leading to its classification as a Substance of Very High Concern (SVHC). nih.govebrc.de

Environmental monitoring involves the systematic collection of data on the presence and concentration of chemical substances in various environmental media, such as air, water, soil, and biota. szu.gov.czeuropa.eu This data is essential for assessing exposure, understanding the environmental fate of chemicals, and verifying the effectiveness of risk management measures.

Interpreting this data involves comparing measured environmental concentrations against regulatory thresholds like PNECs or drinking water standards. nih.goveuropa.eu Trend analysis helps to determine whether the concentration of a pollutant is increasing, decreasing, or remaining stable over time, which can inform policy decisions and regulatory actions. szu.gov.cz Monitoring networks, such as those managed by the Czech Hydrometeorological Institute or the JRC's Radioactivity Environmental Monitoring database, provide the raw data for these assessments. szu.gov.czeuropa.eu For new and emerging contaminants, non-target screening (NTS) with high-resolution mass spectrometry is an increasingly important tool for identifying previously unknown pollutants in environmental samples. norman-network.net

Legislative Frameworks for Chemical Substances (e.g., REACH, specific environmental acts)

The primary legislative framework governing chemical substances in the European Union is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), which came into force in 2007. subsportplus.eudaera-ni.gov.uk REACH aims to provide a high level of protection for human health and the environment by making manufacturers and importers responsible for understanding and managing the risks associated with their chemicals. daera-ni.gov.uk

The key processes under REACH are:

Registration: Companies must register substances manufactured or imported in quantities of 1 tonne or more per year with the European Chemicals Agency (ECHA). subsportplus.eulvgmc.lv This involves submitting a technical dossier with information on the substance's properties and hazards. subsportplus.eu

Evaluation: ECHA and Member States evaluate the information submitted by companies to examine the quality of the registration dossiers and the testing proposals and to clarify if a given substance constitutes a risk to human health or the environment. subsportplus.eulvgmc.lv

Authorisation: This process aims to ensure that risks from Substances of Very High Concern (SVHCs) are properly controlled and that these substances are progressively replaced by suitable alternative substances or technologies. subsportplus.eulvgmc.lv SVHCs, which include PBT/vPvB substances, are placed on the "Candidate List" and may subsequently be included in the "Authorisation List" (Annex XIV), meaning they cannot be used or placed on the market after a certain date without specific authorisation. subsportplus.euebrc.de

Restriction: Restrictions are a tool to protect human health and the environment from unacceptable risks posed by chemicals. subsportplus.eulvgmc.lv Restrictions can limit or ban the manufacture, placing on the market, or use of a substance. subsportplus.eu

In the United States, the Toxic Substances Control Act (TSCA) serves a similar function, with specific provisions for taking expedited action on PBT chemicals to reduce exposures. epa.gov

Development of Sustainable Alternatives and Green Chemistry Principles

A major goal of modern chemical regulation and industrial practice is to encourage the replacement of hazardous substances with safer, more sustainable alternatives. subsportplus.eu This is explicitly supported by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances throughout the life cycle of a chemical product. asbcnet.orgwikipedia.org

The 12 Principles of Green Chemistry provide a framework for designing safer and more environmentally benign chemical products and processes: psu.eduwarnerbabcock.com

Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous.

Design for Energy Efficiency: Energy requirements should be minimized, with reactions conducted at ambient temperature and pressure if possible.

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization (e.g., use of blocking groups) should be minimized or avoided.

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their use and not persist in the environment.

Real-Time Analysis for Pollution Prevention: Analytical methodologies should be developed for real-time monitoring to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents.

The development of sustainable alternatives often involves using renewable feedstocks, such as vegetable oils, algae, and polysaccharides, to create bio-based chemicals and materials. rsc.orgacs.org For example, research is ongoing into producing bio-based polyols and isocyanates as precursors for polyurethanes, and developing bioplastics like polyethylene (B3416737) furanoate (PEF) as a replacement for petroleum-based PET. rsc.orgacs.org These innovations align with the principles of green chemistry and support the regulatory goal of replacing substances of concern with safer alternatives.

Table 2: List of Compound Names

Compound Name
(R,R)-()-α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol
Polyethylene furanoate (PEF)
Polyethylene terephthalate (B1205515) (PET)
2,5-furandicarboxylic acid
Ethylene (B1197577) glycol
Terephthalic acid
5-hydroxymethylfurfuranal (HMF)
Polybutylene succinate (B1194679) (PBS)
Poly(butylene adipate-co-terephthalate) (PBAT)
Polyvinyl alcohol (PVA)
Furan 2,5-diisocyanate
Furan diamine
Ammonia (B1221849)

Future Research Directions and Emerging Areas

Development of Advanced Remediation Technologies

The detection of Einecs 278-719-6 in aquatic environments, from wastewater treatment plant effluents to coastal waters, has catalyzed research into effective removal and degradation technologies. Future work is focused on moving beyond conventional treatment methods to more efficient and complete mineralization processes. Advanced Oxidation Processes (AOPs) represent a primary frontier. Research has demonstrated that processes such as UV/H₂O₂ photolysis, ozonation (O₃), and photocatalysis using semiconductors like titanium dioxide (TiO₂) can effectively degrade the molecule.

Future investigations aim to optimize these AOPs for real-world water matrices, which contain complex mixtures of organic matter and inorganic ions that can interfere with degradation efficiency. A key research goal is to elucidate the degradation pathways and identify the resulting transformation products to ensure they are less persistent or toxic than the parent compound. Furthermore, the development of novel, visible-light-active photocatalysts and hybrid systems (e.g., combining biological treatment with AOPs) is an active area of exploration to enhance energy efficiency and cost-effectiveness.

Table 1: Comparison of Advanced Remediation Technologies for this compound
Remediation TechnologyCatalyst / Oxidizing AgentTypical Degradation EfficiencyKey Research Finding / Mechanism
Heterogeneous PhotocatalysisTitanium Dioxide (TiO₂)>95% (Lab scale)Degradation occurs via hydroxyl radical (•OH) attack on the aromatic ring and ester group under UV irradiation.
UV/H₂O₂ PhotolysisHydrogen Peroxide (H₂O₂)~90%UV light cleaves H₂O₂ to form highly reactive hydroxyl radicals, leading to rapid oxidation of the compound.
OzonationOzone (O₃)>99%Ozone directly attacks the ethylenic double bond of the cinnamate (B1238496) moiety, causing rapid molecular cleavage.
BioremediationSpecific bacterial consortia (e.g., Pseudomonas sp.)Variable (40-70%)Enzymatic hydrolysis of the ester bond is the primary initial step, followed by further degradation of the resulting acid and alcohol.

Investigation of Long-term Environmental Impacts

While acute toxicity studies are available, a significant gap exists in understanding the chronic, sub-lethal, and long-term environmental impacts of sustained, low-level exposure to this compound. Future research is increasingly focused on its ecotoxicological profile, particularly its potential as an endocrine-disrupting chemical (EDC) in aquatic ecosystems. Studies have indicated that the compound can elicit estrogenic and anti-androgenic responses in fish and other aquatic organisms at environmentally relevant concentrations.

Emerging research directions include:

Multi-generational studies: Assessing the effects of exposure across multiple generations of aquatic species to understand impacts on reproductive fitness and population dynamics.

Mixture toxicity: Investigating the synergistic or antagonistic effects of this compound when present with other common UV filters and environmental contaminants.

Bioaccumulation and biomagnification: Quantifying the potential for the compound to accumulate in the tissues of organisms and magnify up the food web.

Coral reef health: Detailed mechanistic studies are needed to confirm and quantify the impact on coral larval settlement, symbiont health (zooxanthellae), and the molecular pathways leading to coral bleaching.

Exploration of Novel Synthetic Routes and Catalytic Systems

The industrial synthesis of this compound typically involves the esterification of 4-methoxycinnamic acid with 2-ethylhexanol, often using homogeneous acid catalysts like sulfuric acid. This process generates significant waste and requires energy-intensive purification steps. Future research is dedicated to aligning its production with the principles of green chemistry.

Key areas of exploration include:

Enzymatic Catalysis: The use of lipases, particularly immobilized enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and efficient alternative. This route operates under mild conditions, reduces byproduct formation, and allows for easy catalyst recovery and reuse.

Heterogeneous Catalysis: The development of solid acid catalysts, such as ion-exchange resins, zeolites, and functionalized silicas, is a major focus. These catalysts circumvent the problems associated with corrosive and difficult-to-separate liquid acids, simplifying the process and minimizing waste streams.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The intersection of computational science and chemistry offers powerful new tools for studying this compound. Artificial intelligence (AI) and machine learning (ML) are being explored to predict the compound's behavior and guide future research, minimizing the need for costly and time-consuming laboratory experiments.

Emerging applications include:

Predictive Ecotoxicology: Quantitative Structure-Activity Relationship (QSAR) models are being developed and refined to predict the endocrine-disrupting potential and aquatic toxicity of this compound and its degradation byproducts. This allows for rapid screening of potential environmental risks.

Environmental Fate Modeling: ML algorithms can be trained on environmental monitoring data to predict the transport, persistence, and concentration of the compound in complex aquatic systems under varying conditions (e.g., water flow, temperature, sunlight intensity).

Synthesis Optimization: AI can be used to optimize the novel synthetic routes described in section 8.3. By analyzing large datasets, ML models can predict reaction yields and selectivity based on catalyst type, temperature, reactant ratios, and residence time, accelerating the development of sustainable manufacturing processes.

Table 2: Applications of AI/ML in the Study of this compound
AI/ML Application AreaModeling TechniquePredicted Parameter or OutcomePotential Research Impact
Ecotoxicity PredictionQSAR, Random ForestEndocrine activity, LC50 valuesEnables rapid risk assessment and prioritization of chemicals for further testing.
Environmental FateNeural Networks, Bayesian ModelsDegradation rate, environmental concentrationImproves accuracy of environmental exposure models and informs risk management.
Synthesis OptimizationGaussian Process RegressionReaction yield, catalyst performanceAccelerates the discovery of efficient and sustainable green chemical processes.

Contribution to Sustainable Chemical Manufacturing Paradigms

Research into this compound serves as a case study for the broader shift towards sustainable chemical manufacturing. The ultimate goal is to integrate its production and use into a circular economy model, a paradigm that emphasizes waste minimization and resource longevity.

Future research contributing to this paradigm includes:

Life Cycle Assessment (LCA): Conducting comprehensive "cradle-to-grave" or "cradle-to-cradle" LCAs to quantify the total environmental impact of the compound, from raw material sourcing (petroleum-based) to its end-of-life fate. This will identify key hotspots for improvement.

Bio-based Feedstocks: A significant long-term goal is the development of synthetic routes that utilize renewable feedstocks. Research is exploring the production of precursors, such as 4-methoxycinnamic acid, from biomass-derived sources like lignin, which would drastically reduce the carbon footprint of the molecule.

Benign-by-Design Principles: Leveraging the knowledge gained from ecotoxicology and predictive modeling to design next-generation UV filters. The objective is to create new molecules that retain the desired UV-filtering efficacy but are designed to be readily biodegradable into non-toxic, non-persistent substances after their functional lifespan.

Table of Mentioned Chemical Compounds

Common Name / IdentifierSystematic Name (IUPAC)
This compound2-Ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
2-Ethylhexyl 4-methoxycinnamate2-Ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Octinoxate2-Ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
4-methoxycinnamic acid(2E)-3-(4-methoxyphenyl)prop-2-enoic acid
2-ethylhexanol2-ethylhexan-1-ol
p-anisaldehyde4-methoxybenzaldehyde
Titanium DioxideTitanium(IV) oxide
Hydrogen PeroxideDihydrogen dioxide
OzoneTrioxygen
Sulfuric AcidSulfuric acid

Q & A

Q. How should hypotheses about this compound’s biological activity be formulated to ensure testability?

  • Methodological Answer : Frame hypotheses using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Example: "this compound inhibits Enzyme X via competitive binding, reducing reaction velocity by ≥30% at 10 μM concentration." Validate with dose-response assays and structural docking simulations .

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